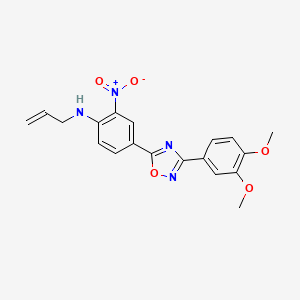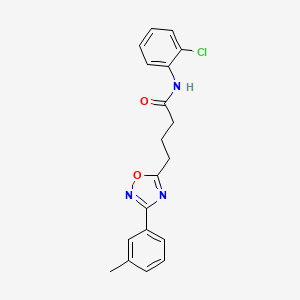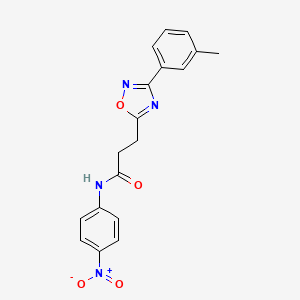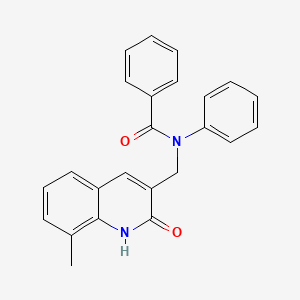
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, also known as HMN-214, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound is a member of the isonicotinamide family, which has been extensively investigated for their pharmacological properties. HMN-214 has shown promise as an anti-cancer agent, and several studies have been conducted to explore its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide is not fully understood, but several studies have shed light on its potential targets and pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including cyclin-dependent kinases and topoisomerases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been shown to have several biochemical and physiological effects in cancer cells. It has been found to induce DNA damage and inhibit DNA repair, which is thought to contribute to its anti-cancer properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to modulate the expression of several genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide in lab experiments. Its synthesis can be complex and time-consuming, which may limit its availability for research purposes. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. One area of focus is the optimization of its synthesis and formulation, which could improve its availability and efficacy as a cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. This could help to identify patients who are most likely to benefit from treatment with N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. Additionally, there is ongoing research on the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide with other anti-cancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Finally, there is a need for further studies to elucidate the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, which could provide insights into its potential targets and pathways for cancer therapy.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to produce the intermediate 2-hydroxy-6-methylmethylaminomethylquinoline. This intermediate is then reacted with isonicotinic acid to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been optimized and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been extensively studied for its potential anti-cancer properties. Several in vitro and in vivo studies have demonstrated that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide is effective in inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-4-3-5-21(13-16)27(24(29)18-8-10-25-11-9-18)15-20-14-19-12-17(2)6-7-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDLZCSOTXADKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)




![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)